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Compound of Interest

Compound Name: 3-(2-Phenylpropyl)pyrrolidine
CAS No.: 1220030-14-7
Cat. No.: B1394644

Get Quote

Part 1: Executive Summary & Structural Logic

Obijective: To establish a robust spectroscopic profile for 3-(2-Phenylpropyl)pyrrolidine,
facilitating its identification and differentiation from pharmacologically active regioisomers like 1-
phenyl-2-pyrrolidinylpentane (Prolintane).

Significance: In synthetic pathways involving pyrrolidine scaffolds, regioisomerism is a critical
quality attribute. While 2-substituted pyrrolidines are common in stimulant classes, the 3-
substituted variants often arise as by-products or specific target scaffolds for monoamine
transporter inhibitors. Accurate assignment requires distinguishing the local environment of the
pyrrolidine nitrogen and the coupling patterns of the alkyl side chain.

Structural Visualization

The following diagram illustrates the connectivity and key fragmentation points for the target
molecule.
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Caption: Structural connectivity and primary mass spectrometric fragmentation pathways for 3-
(2-phenylpropyl)pyrrolidine.

Part 2: Spectroscopic Data & Analysis
Mass Spectrometry (EI-MS)
Methodology: Electron Impact (70 eV). Diagnostic Logic: Unlike 2-substituted pyrrolidines (e.qg.,

Prolintane), which typically yield a dominant base peak at m/z 84 (due to

-cleavage retaining the alkyl chain on the nitrogen fragment), 3-substituted pyrrolidines exhibit
a distinct fragmentation pattern due to the remoteness of the side chain from the nitrogen lone
pair's immediate vicinity.
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. Structural .
lon Type m/z Intensity ) Mechanism
Assighment

Parent molecule
Molecular lon 189 <5% (

)-

Pyrrolinium ion
formed via loss
of the entire C3-

side chain.

Base Peak 70 100%

Tropylium ion
Fragment 91 20-40% (benzyl fragment
from side chain).

2-phenylpropyl
Fragment 119 10-25% carbocation (side

chain retention).

Differentiation Note: If the spectrum shows a base peak at m/z 84, the sample is likely the 2-
substituted isomer (Prolintane). The 3-substituted isomer favors the formation of the
unsubstituted pyrrolinium ring (m/z 70).

Nuclear Magnetic Resonance (NMR)
Solvent:
(Chloroform-d) | Reference: TMS (

0.00)

H-NMR (Proton) Analysis

The key to identifying the 3-isomer is the symmetry of the pyrrolidine ring protons and the
specific multiplicity of the side chain.
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Chemical Shift
(

» Ppm)

Multiplicity

Integration

Assignment

Diagnostic
Insight

7.15-7.35

Multiplet

5H

Phenyl ring
protons (typical

aromatic region).

2.95-3.15

Multiplet

3H

Pyr-H2/H5

-protons adjacent
to Nitrogen. In 3-
sub, these are
magnetically
distinct but

overlapping.

2.80-2.90

Sextet/Multi

1H

Ar-CH-CH3

Benzylic
methine.
Diagnostic
coupling to
methyl and

methylene.

2.45

Multiplet

1H

Pyr-H2'/H5'

Remaining

-protons
(geminal to the
2.95-3.15 set).

2.05

Multiplet

1H

Pyr-H3

The methine
proton at the

substitution site.

1.85

Broad s

1H

N-H

Exchangeable
amine proton
(shift varies with

concentration).

1.40-1.70

Multiplet

4H

Pyr-H4 + Linker

Overlapping
signals of the

ring
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-protons and the

C1' methylene.

Critical Signal:

The methyl
Doublet (

1.22 3H
) the branching at

-CH doublet confirms

the benzylic

position.

C-NMR (Carbon) Analysis
Predicted Shifts (DEPT-135 correlated):

» Aromatic Region: 146.5 (Cq), 128.5 (CH), 127.0 (CH), 126.0 (CH).
¢ Pyrrolidine Ring:

o ~52.0 (C2, CH2)
o ~47.5 (C5, CH2)
o ~39.0 (C3, CH - Substitution site)

o ~32.5(C4, CH2)
¢ Side Chain:

o ~42.0 (Linker CH2)
o ~36.5 (Benzylic CH)

o ~22.0 (Methyl CH3)

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) or KBr Pellet.

e 3300 - 3400 cm
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: N-H stretching (weak to medium, broad). Indicates secondary amine.

3020 - 3080 cm

. C-H stretching (aromatic).

2800 - 2980 cm

: C-H stretching (aliphatic). Look for distinct shoulders typical of cyclic amines.

1600, 1495, 1450 cm

: C=C ring skeletal vibrations (Phenyl group).

700 & 750 cm

: Monosubstituted benzene ring (out-of-plane bending).

Part 3: Experimental Protocol & Validation
Protocol: Sample Preparation for NMR

To ensure high-resolution data suitable for publication or regulatory submission:
e Solvent Selection: Use

neutralized with anhydrous
or silver foil to prevent trace acidity from shifting the N-H and
-proton signals (amine salts shift significantly downfield).

e Concentration: Dissolve 5-10 mg of the free base in 0.6 mL solvent.
e Acquisition Parameters:
o Pulse Angle:

o Relaxation Delay (
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seconds (essential for accurate integration of aromatic vs. aliphatic protons).

o Scans: 16 (H-NMR), 1024+ (C-NMR).

Differentiation Workflow

The following decision tree validates the identity of the 3-isomer against common impurities.
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Unknown Sample

(Pyrrolidine Derivative)
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(e.g., Prolintane)
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Caption: Logical workflow for distinguishing 3-(2-phenylpropyl)pyrrolidine from regioisomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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